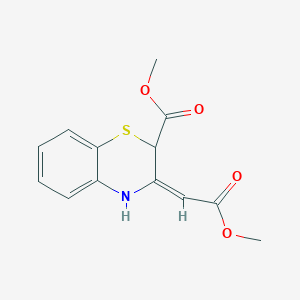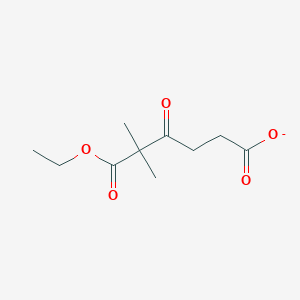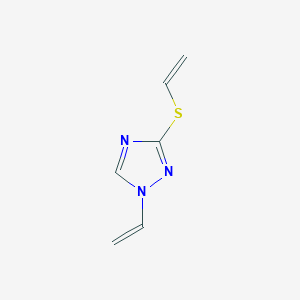
1-Ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with ethenyl and ethenylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole typically involves multistep organic synthesis techniques. One common method starts with the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and carbon disulfide. The ethenyl and ethenylsulfanyl groups are then introduced via alkylation reactions using appropriate alkyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethenyl groups can yield epoxides or aldehydes, while reduction can produce saturated triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The ethenyl and ethenylsulfanyl groups can participate in binding interactions, while the triazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethenyl-3-ethyl-1H-1,2,4-triazole: Similar structure but with an ethyl group instead of an ethenylsulfanyl group.
1-Ethenyl-3-(methylsulfanyl)-1H-1,2,4-triazole: Similar structure but with a methylsulfanyl group instead of an ethenylsulfanyl group.
Uniqueness
1-Ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole is unique due to the presence of both ethenyl and ethenylsulfanyl groups, which confer distinct chemical and biological properties. These groups can participate in a variety of chemical reactions and interactions, making the compound versatile for different applications .
Eigenschaften
CAS-Nummer |
65536-82-5 |
|---|---|
Molekularformel |
C6H7N3S |
Molekulargewicht |
153.21 g/mol |
IUPAC-Name |
1-ethenyl-3-ethenylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C6H7N3S/c1-3-9-5-7-6(8-9)10-4-2/h3-5H,1-2H2 |
InChI-Schlüssel |
RTXDPDDHCULBQS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CN1C=NC(=N1)SC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


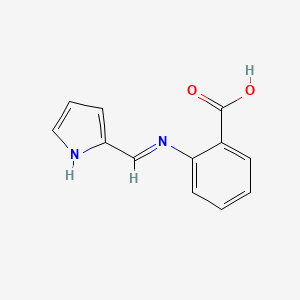

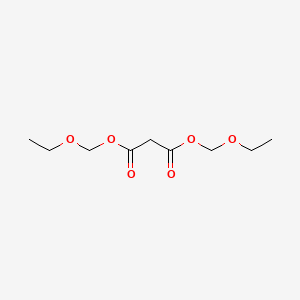
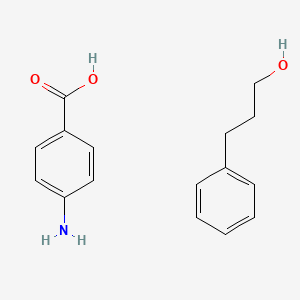
![2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-tetradecyloxirane](/img/structure/B14476070.png)


![2-Naphthalenesulfonic acid, 7-[[2-hydroxy-5-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]-](/img/structure/B14476083.png)
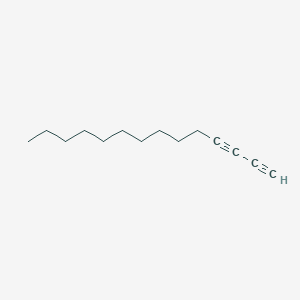
![(6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14476090.png)
![1,1'-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene)](/img/structure/B14476094.png)
